molecular formula C7H4BrN3O2 B1377546 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1638763-74-2

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B1377546
CAS No.: 1638763-74-2
M. Wt: 242.03 g/mol
InChI Key: BUQMKBUEOFOPST-UHFFFAOYSA-N
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Description

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a key chemical intermediate in medicinal chemistry and drug discovery. Its core structure, the pyrrolo[2,3-d]pyrimidine scaffold, is recognized as a privileged structure in the development of novel therapeutics due to its similarity to purine bases, allowing it to mimic endogenous molecules . This compound is particularly valuable for constructing potential antibacterial agents. Recent research identifies the pyrrolo[2,3-d]pyrimidine skeleton as a promising structure for discovering novel inhibitors of the bacterial cell division protein FtsZ, a leading target for combating antibiotic-resistant bacteria . The 5-bromo substituent on this scaffold serves as a reactive handle for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. The carboxylic acid group at the 4-position allows for further diversification through amide bond formation or esterification, facilitating the creation of a wide array of derivatives . This multi-functional features makes it an essential building block for synthesizing compound libraries aimed at screening for new biological activities. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMKBUEOFOPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrrolo[2,3-D]pyrimidine core.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups at the 5-position, while coupling reactions can produce more complex pyrrolopyrimidine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • This compound serves as a building block for synthesizing kinase inhibitors and other bioactive molecules. Its structural features allow it to be modified into various derivatives with enhanced biological activity.
  • Biological Studies
    • It is utilized to investigate its effects on various biological pathways. For instance, studies have shown that it exhibits cytotoxicity against multiple cancer cell lines, primarily through mechanisms involving cell cycle arrest and apoptosis induction.
  • Material Science
    • Pyrrolopyrimidine derivatives are explored for their fluorescence properties, making them potential candidates for applications in organic electronics and photonic devices.
  • Chemical Biology
    • The compound is employed in chemical biology to study its interactions with biological macromolecules, contributing to the understanding of cellular processes and disease mechanisms.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives, including 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid. Results indicated significant cytotoxicity against cancer cell lines, with mechanisms linked to cell cycle arrest and induction of apoptosis.

In Silico Studies

Molecular docking studies have been conducted to explore the interactions between this compound and target enzymes. These studies revealed selective binding to specific kinases, suggesting potential for developing targeted cancer therapies.

Synthesis and Derivative Exploration

Various synthetic routes have been developed for producing this compound and its derivatives. These explorations enhance the understanding of structure-activity relationships (SAR), which are crucial for future drug design efforts.

Summary Table of Applications

Field Application
Medicinal ChemistryBuilding block for kinase inhibitors; therapeutic applications
Biological StudiesInvestigating biological pathways; cytotoxicity against cancer cells
Material SciencePotential use in organic electronics due to fluorescence properties
Chemical BiologyStudying interactions with macromolecules; understanding cellular processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with modifications at positions 4, 5, and 7 significantly altering physicochemical properties and biological activity. Below is a detailed comparison with key analogues:

Substitution Patterns and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid Br (5), COOH (4), H (7) C₇H₄BrN₃O₂ 242.03 Drug intermediate; amide conjugation
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Br (5), NH₂ (4), CH₃ (7) C₇H₇BrN₄ 229.06 Coupling reagent for aryl acetic acids
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), CH₃ (7) C₇H₅BrClN₃ 246.49 Precursor for nucleophilic substitutions
5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Br (5), SO₂Ph (7) C₁₂H₉BrN₃O₂S 339.18 Enhanced stability; potential kinase inhibitor
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Br (5), CN (4), H (7) C₇H₃BrN₄ 223.03 Reactant in nucleophilic additions

Functional Group Impact

Position 4 Modifications :

  • Carboxylic Acid (COOH) : Enhances water solubility and enables conjugation via amide bond formation, critical for drug-target interactions .
  • Amine (NH₂) : Facilitates coupling reactions (e.g., with aryl acetic acids) to generate derivatives with varied pharmacological profiles .
  • Chlorine (Cl) : Acts as a leaving group, allowing further functionalization (e.g., Suzuki couplings) .
  • Carbonitrile (CN) : Participates in nucleophilic substitutions or cycloadditions, expanding synthetic utility .

Position 7 Modifications: Hydrogen (H): Increases ring flexibility but may reduce metabolic stability. Methyl (CH₃): Improves lipophilicity and protects the N7 position from oxidation .

Position 5 Bromine :

  • A common feature in these compounds, bromine at position 5 serves as a handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Biological Activity

5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid (CAS No. 1638763-74-2) is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H4_4BrN3_3O2_2
  • Molecular Weight : 242.032 g/mol
  • CAS Number : 1638763-74-2

The compound features a fused ring system comprising a pyrrole and a pyrimidine ring, with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. This unique structure contributes to its biological properties.

This compound primarily acts as a competitive inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is involved in several signaling pathways related to cell growth, apoptosis prevention, and cell proliferation. Inhibition of PAK4 disrupts these pathways, potentially leading to therapeutic effects in various diseases, particularly cancer .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity by inhibiting specific kinases involved in tumor growth. In vitro studies have demonstrated its efficacy against various cancer cell lines, with IC50_{50} values indicating significant cytotoxicity:

Cell Line IC50_{50} (µM) Mechanism of Action
HepG240Induces apoptosis via caspase activation
MDA-MB-23150Inhibits cell proliferation
A54945Disrupts signaling pathways

The compound's ability to induce apoptosis has been linked to increased levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Antiviral Activity

The structural similarity of this compound to nucleobases suggests potential antiviral activity. It may interfere with nucleic acid synthesis, which is critical for viral replication .

Pharmacokinetics

Predicted pharmacokinetic properties include:

  • Boiling Point : Approximately 2410±500 °C
  • Density : Approximately 200±0.1 g/cm³

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further development in therapeutic applications.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives, including this compound. The results showed promising cytotoxicity against multiple cancer cell lines with mechanisms involving cell cycle arrest and apoptosis induction .
  • In Silico Studies : Molecular docking studies have been conducted to understand the interactions between this compound and target enzymes. These studies revealed that it binds selectively to certain kinases, which could lead to the development of targeted therapies for cancer .
  • Synthesis and Derivative Exploration : Various synthetic routes have been developed for producing this compound and its derivatives, enhancing the understanding of structure-activity relationships (SAR) that can inform future drug design .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?

  • Methodology : A common approach involves alkylation or halogenation of the pyrrolo[2,3-d]pyrimidine core. For example, methyl derivatives are synthesized via nucleophilic substitution using methyl iodide (MeI) in the presence of cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 15–23°C . Bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM), with yields dependent on reaction time and stoichiometry .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., CH₂Cl₂/MeOH) for purification.

Q. Which spectroscopic techniques are critical for characterizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives, and how are data interpreted?

  • Methodology : Use nuclear magnetic resonance (NMR) to confirm substitution patterns:

  • ¹H NMR : Look for aromatic protons in the δ 7.5–8.5 ppm range and methyl groups (e.g., δ 2.5–3.5 ppm for N-methyl substituents) .
  • ¹³C NMR : Identify carbons adjacent to bromine (deshielded signals at δ 90–110 ppm) .
    • Mass Spectrometry : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 doublet) .

Q. What purification strategies are effective for isolating pyrrolo[2,3-d]pyrimidine derivatives with high purity?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 99:1 to 95:5) to separate brominated by-products .
  • Recrystallization : Employ ethanol-DMF mixtures to enhance crystalline purity .
    • Validation : Confirm purity via HPLC (>95%) and melting point consistency .

Advanced Research Questions

Q. How can bromination be selectively optimized in pyrrolo[2,3-d]pyrimidines without disrupting acid-sensitive functional groups (e.g., carboxylic acids)?

  • Methodology :

  • Protective Groups : Temporarily protect carboxylic acids as esters (e.g., methyl or tert-butyl esters) before bromination .
  • Low-Temperature Bromination : Use NBS at 0°C in DCM to minimize side reactions .
    • Analysis : Compare ¹H NMR shifts pre- and post-bromination to verify regioselectivity (e.g., downfield shifts for protons near bromine) .

Q. What experimental designs are suitable for evaluating kinase inhibition activity of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid derivatives?

  • Methodology :

  • Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC₅₀ values against targets like EGFR or CDK2 .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .
    • Validation : Cross-reference inhibition data with structural analogs (e.g., 4-chloro-5-ethyl derivatives) to assess substituent effects on potency .

Q. How should researchers resolve contradictions in reported biological activities or synthetic yields across studies?

  • Methodology :

  • Reproducibility Checks : Replicate reactions under documented conditions (e.g., solvent, catalyst loading) and compare yields .
  • Analytical Rigor : Use standardized purity metrics (e.g., HPLC, HRMS) to rule out batch-to-batch variability .
    • Case Study : Discrepancies in kinase inhibition may arise from differences in assay buffers (e.g., ATP concentration) or cell lines; validate using orthogonal assays (e.g., Western blotting for phosphorylated targets) .

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